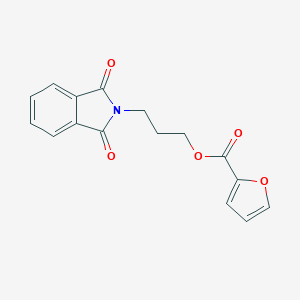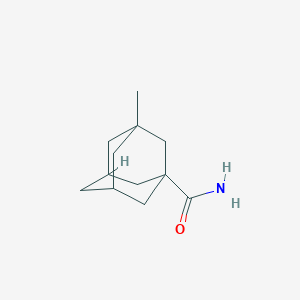
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl 2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl 2-furoate is a chemical compound with the molecular formula C16H13NO5 and a molecular weight of 299.28 g/mol. This compound features a furan ring and an isoindoline-1,3-dione moiety, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl 2-furoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This reaction is usually carried out in a mixed solvent of tetrahydrofuran and acetic acid, followed by the addition of an aqueous hydrochloric acid solution at room temperature and stirring at 50°C for 2 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl 2-furoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl 2-furoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocycles.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, polymer additives, and photochromic materials.
Mecanismo De Acción
The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl 2-furoate involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety can bind to various receptors and enzymes, inhibiting their activity and leading to therapeutic effects . The furan ring also contributes to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar compounds to 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl 2-furoate include:
3-(1,3-Dioxoisoindolin-2-yl)propanal: This compound has a similar isoindoline-1,3-dione structure but lacks the furan ring.
1,3-Dioxoisoindolin-2-yl pentanoate: Another related compound with a different alkyl chain length.
The uniqueness of this compound lies in its combination of the furan ring and isoindoline-1,3-dione moiety, which provides distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H13NO5 |
|---|---|
Peso molecular |
299.28 g/mol |
Nombre IUPAC |
3-(1,3-dioxoisoindol-2-yl)propyl furan-2-carboxylate |
InChI |
InChI=1S/C16H13NO5/c18-14-11-5-1-2-6-12(11)15(19)17(14)8-4-10-22-16(20)13-7-3-9-21-13/h1-3,5-7,9H,4,8,10H2 |
Clave InChI |
DVWLPDVXSCWIRW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC(=O)C3=CC=CO3 |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine](/img/structure/B241664.png)


![2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one](/img/structure/B241676.png)

![Quinazolino[4,3-b]quinazolin-8-one](/img/structure/B241683.png)
![N'-cyclohexylidene[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B241701.png)
![4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)

![1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine](/img/structure/B241706.png)
![1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B241708.png)
![3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile](/img/structure/B241711.png)
![2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile](/img/structure/B241713.png)

